molecular formula C17H34O3 B14495336 Acetic acid;pentadec-8-en-1-ol CAS No. 64437-37-2

Acetic acid;pentadec-8-en-1-ol

Cat. No.: B14495336
CAS No.: 64437-37-2
M. Wt: 286.4 g/mol
InChI Key: SEIQDZKBDJNWPG-UHFFFAOYSA-N
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Description

Acetic acid;pentadec-8-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-8-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Pentadec-8-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-8-en-1-ol typically involves the esterification of acetic acid with pentadec-8-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentadec-8-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used under basic conditions.

Major Products

Scientific Research Applications

Acetic acid;pentadec-8-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentadec-8-en-1-ol involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microorganisms. It can also interact with enzymes and other proteins, affecting their function and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Pentadecyl-2-hydroxybenzoic acid
  • Isoanacardic acid
  • Cardanol

Uniqueness

Acetic acid;pentadec-8-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and acetic acid. This combination imparts distinct physical and chemical properties, such as enhanced solubility in organic solvents and unique reactivity patterns compared to other similar compounds .

Properties

CAS No.

64437-37-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;pentadec-8-en-1-ol

InChI

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h7-8,16H,2-6,9-15H2,1H3;1H3,(H,3,4)

InChI Key

SEIQDZKBDJNWPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCO.CC(=O)O

Origin of Product

United States

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